molecular formula C12H12ClN3O2S B15216352 5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]- CAS No. 833451-75-5

5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-

Cat. No.: B15216352
CAS No.: 833451-75-5
M. Wt: 297.76 g/mol
InChI Key: VGKJJGSUWHAVMN-UHFFFAOYSA-N
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Description

4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4th position, a thioether linkage with a 3,4-dimethoxyphenyl group at the 6th position, and an amine group at the 5th position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 3,4-dimethoxythiophenol.

    Formation of Thioether Linkage: The 3,4-dimethoxythiophenol is reacted with 4-chloropyrimidine under basic conditions to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The intermediate product is then subjected to amination to introduce the amine group at the 5th position. This can be achieved using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thioether linkage can be oxidized to form sulfoxides or sulfones, and the amine group can undergo reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
  • 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
  • 4-Chloro-6-bromothieno[3,2-d]pyrimidine
  • 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine

Uniqueness

4-Chloro-6-((3,4-dimethoxyphenyl)thio)pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of the thioether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

833451-75-5

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

4-chloro-6-(3,4-dimethoxyphenyl)sulfanylpyrimidin-5-amine

InChI

InChI=1S/C12H12ClN3O2S/c1-17-8-4-3-7(5-9(8)18-2)19-12-10(14)11(13)15-6-16-12/h3-6H,14H2,1-2H3

InChI Key

VGKJJGSUWHAVMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC2=C(C(=NC=N2)Cl)N)OC

Origin of Product

United States

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